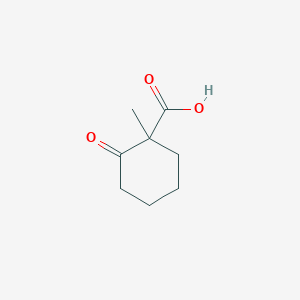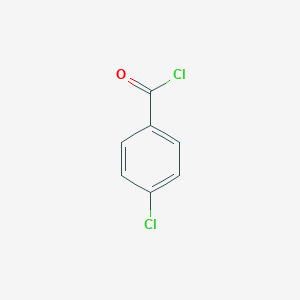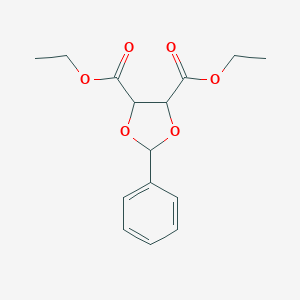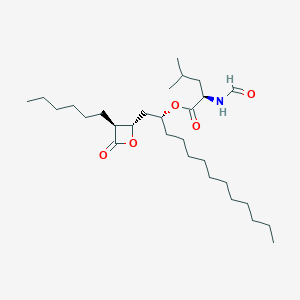
Dppd-phos 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dppd-phos 2-oxide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a phosphine oxide derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action and physiological effects. In
Mécanisme D'action
The mechanism of action of Dppd-phos 2-oxide is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. It has been shown to form stable complexes with various metal ions, including copper and palladium, which make it a useful ligand in catalytic reactions.
Effets Biochimiques Et Physiologiques
Dppd-phos 2-oxide has been shown to have low toxicity and minimal side effects in vitro. It has been studied for its potential applications in drug delivery systems due to its ability to cross biological membranes and target specific cells. It has also been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dppd-phos 2-oxide in lab experiments is its high purity and stability. It has been shown to be a useful ligand in various catalytic reactions and has been used extensively in organic synthesis. However, its high cost and limited availability may be a limitation for some researchers.
Orientations Futures
There are many potential future directions for research on Dppd-phos 2-oxide. One area of interest is its potential applications in drug delivery systems and as a fluorescent probe for imaging. It may also have potential applications in the treatment of oxidative stress-related diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
Dppd-phos 2-oxide can be synthesized through various methods, including the reaction of Dppd-phos with oxygen or hydrogen peroxide. The most common method involves the reaction of Dppd-phos with oxygen in the presence of a catalyst such as copper (I) chloride. This method yields a high purity product and has been used extensively in research studies.
Applications De Recherche Scientifique
Dppd-phos 2-oxide has been studied in various scientific fields, including organic chemistry, materials science, and biomedical research. In organic chemistry, it has been used as a ligand for various metal catalysts, including palladium and rhodium. It has also been used as a stabilizer for polymer materials and as a reagent in organic synthesis. In biomedical research, it has been studied for its potential applications in drug delivery systems and as a fluorescent probe for imaging.
Propriétés
Numéro CAS |
145051-55-4 |
|---|---|
Nom du produit |
Dppd-phos 2-oxide |
Formule moléculaire |
C18H19O3P |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
4,6-diphenyl-2-prop-2-enyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C18H19O3P/c1-2-13-22(19)20-17(15-9-5-3-6-10-15)14-18(21-22)16-11-7-4-8-12-16/h2-12,17-18H,1,13-14H2 |
Clé InChI |
LSELVNDFXRDUHX-UHFFFAOYSA-N |
SMILES |
C=CCP1(=O)OC(CC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C=CCP1(=O)OC(CC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
4,6-diphenyl-2-(2-propenyl)-1,3-dioxa-2-phosphorinane 2-oxide DPPD-phos 2-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione](/img/structure/B129210.png)
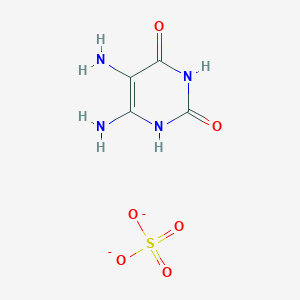
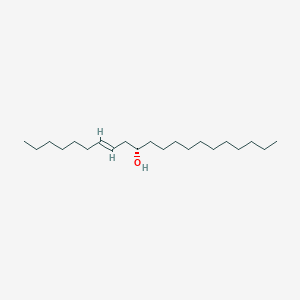
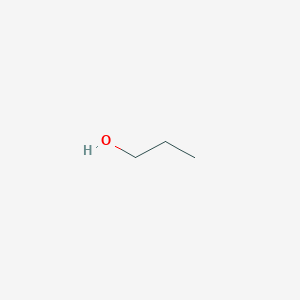
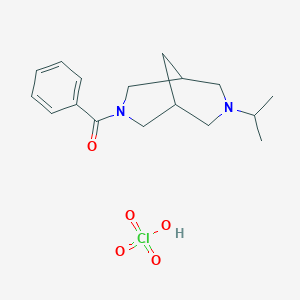
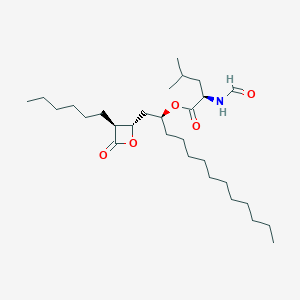
![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)
